molecular formula C21H23NO4 B108877 (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate CAS No. 112741-50-1

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Cat. No.: B108877
CAS No.: 112741-50-1
M. Wt: 353.4 g/mol
InChI Key: MRUKRSQUUNYOFK-MOPGFXCFSA-N
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Description

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide or a halohydrin under basic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions. These reactions typically require a Lewis acid catalyst such as aluminum chloride.

    Oxidation and Protection: The ketone group is introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent. The tert-butyl ester group is then added to protect the carboxylate functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: Explored for its properties in the development of novel materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate
  • (2S,3R)-Ethyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Uniqueness

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKRSQUUNYOFK-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359674
Record name tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112741-50-1
Record name 1,1-Dimethylethyl (2S,3R)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112741-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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